molecular formula C5H11NSe B15176087 Selenazolidine, 2,2-dimethyl- CAS No. 6474-13-1

Selenazolidine, 2,2-dimethyl-

Cat. No.: B15176087
CAS No.: 6474-13-1
M. Wt: 164.12 g/mol
InChI Key: WJHBHNDZHHQIHO-UHFFFAOYSA-N
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Description

Selenazolidine, 2,2-dimethyl-: is a selenium-containing heterocyclic compound It is structurally similar to thiazolidine but with a selenium atom replacing the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of selenazolidine, 2,2-dimethyl-, typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Reactivity with Electrophiles and Nucleophiles

The selenium atom in selenazolidines participates in redox and nucleophilic reactions:

  • Oxidation : Selenium in 2,2-dimethylselenazolidine can be oxidized to selenoxides or selenones. For example, GPx-like antioxidants (e.g., ebselen) undergo redox cycling between selenol (-SeH) and selenenic acid (-SeOH) states (Fig. 1) . Analogous pathways may occur in 2,2-dimethyl derivatives, though steric effects from methyl groups may modulate reaction rates.

  • Nucleophilic Additions : Selenazolidines react with electrophiles like alkyl halides. In one study, selenoureas reacted with acetylenedicarboxylic acid to form 2-amino-5-carboxymethylene-4,5-dihydro-1,3-selenazol-4-ones . Similar reactions could apply to 2,2-dimethylselenazolidine, though yields may vary due to steric bulk.

Biological Activity and GPx Mimicry

Methyl-substituted selenazolidines exhibit unique biological properties:

CompoundGPx Activity (nmol NADPH/min)Toxicity (IC₅₀, μM)
L-MSCA 2.1-fold increase at 100 μM~79 μM
D-MSCA 1.3-fold increase at 100 μM~160 μM
  • L-MSCA (2-methylselenazolidine-4-carboxylic acid) shows moderate glutathione peroxidase (GPx) induction, mimicking selenoenzymes that reduce peroxides .

  • D-MSCA exhibits lower activity, highlighting stereochemical sensitivity. The 2,2-dimethyl variant may further alter substrate binding in enzymatic pockets.

Degradation Pathways

Under basic conditions, selenazolidines undergo ring-opening followed by diselenide formation:

  • Base-Induced Ring Opening :

    SelenazolidineBaseSelenocysteineOxidationDiselenide\text{Selenazolidine} \xrightarrow{\text{Base}} \text{Selenocysteine} \xrightarrow{\text{Oxidation}} \text{Diselenide}

    This pathway is accelerated in polar solvents .

  • Radical-Mediated Metathesis :
    Diselenide bonds in selenazolidine derivatives undergo metathesis via selenium radicals, particularly under reducing conditions (e.g., with glutathione) .

Key Reaction Mechanisms

  • Cyclization :

    Selenoamide+Acetylenedicarboxylate4,5-Dihydro-1,3-selenazol-4-one\text{Selenoamide} + \text{Acetylenedicarboxylate} \rightarrow \text{4,5-Dihydro-1,3-selenazol-4-one}

    (Adapted from Punniyamurthy et al. )

  • Oxidative Folding :

    2Sez-containing peptidesOxidationDiselenide-linked dimer2\,\text{Sez-containing peptides} \xrightarrow{\text{Oxidation}} \text{Diselenide-linked dimer}

    Critical for stabilizing peptide tertiary structures .

Scientific Research Applications

Selenazolidines are selenium-containing heterocyclic compounds with applications in various chemical and biological fields . This article aims to provide a detailed overview of the applications of selenazolidine derivatives, focusing on "Selenazolidine, 2,2-dimethyl-," while incorporating comprehensive data and well-documented case studies from diverse, verified sources.

Synthesis and Chemical Properties

Selenazolidines can be synthesized via regio- and enantioselective ring opening of aziridines . The reaction between N-protected aziridine and bis(trimethylsilyl)selenide can provide a regio- and enantioselective synthesis of 1,2-amino selenol, a precursor of 2,4-disubstituted 1,3-selenazolidine upon treatment with aldehydes .

Applications in Organic Transformations

Selenosilyl reagents, including silyl selenides, are frequently used to transfer a selenated moiety in organic transformations due to the smooth functionalization of the Se-Si bond, which allows for the generation of selenium nucleophilic species under mild conditions . For example, (phenylseleno)trimethylsilane reacts with N-protected aziridines under metal-free conditions, enabling the synthesis of chiral enantioenriched N-protected and unprotected β-arylseleno amines .

Applications in Protein Synthesis

Selenocysteine (Sec) is utilized for the chemical synthesis of proteins, Sec-containing peptides, and selenoproteins . Sec-mediated native chemical ligation (NCL) is similar to traditional NCL, where the selenol group attacks the acyl carbon, forming a selenoester, followed by a Se-N acyl shift to form a native peptide bond . The higher nucleophilicity of selenol compared to thiol allows Sec-mediated NCL to proceed faster than conventional NCL .

Biological and Pharmaceutical Applications

Mechanism of Action

Molecular Targets and Pathways: Selenazolidine, 2,2-dimethyl-, exerts its effects primarily through its incorporation into peptides and proteins. The selenium atom in the compound can participate in redox reactions, influencing the activity of selenoproteins. These proteins play crucial roles in cellular processes, including antioxidant defense and redox regulation .

Comparison with Similar Compounds

    Thiazolidine: Similar structure but contains sulfur instead of selenium.

    Selenocysteine: A naturally occurring amino acid with selenium.

    Selenomethionine: Another selenium-containing amino acid.

Uniqueness: Selenazolidine, 2,2-dimethyl-, is unique due to its specific incorporation into peptides as a proline surrogate, offering distinct advantages in peptide synthesis and analytical applications .

Properties

CAS No.

6474-13-1

Molecular Formula

C5H11NSe

Molecular Weight

164.12 g/mol

IUPAC Name

2,2-dimethyl-1,3-selenazolidine

InChI

InChI=1S/C5H11NSe/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3

InChI Key

WJHBHNDZHHQIHO-UHFFFAOYSA-N

Canonical SMILES

CC1(NCC[Se]1)C

Origin of Product

United States

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